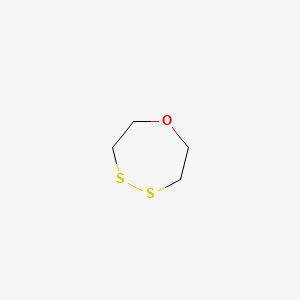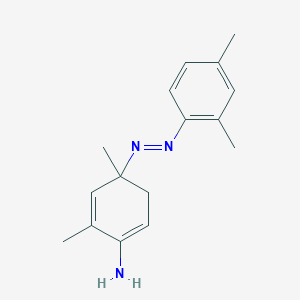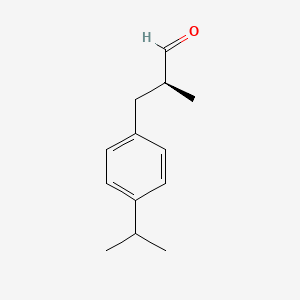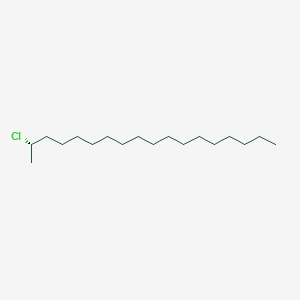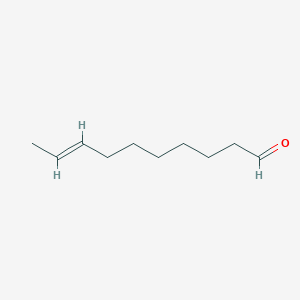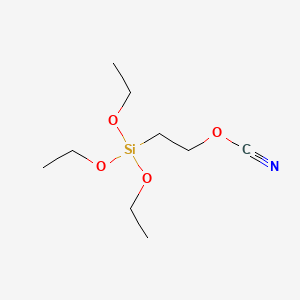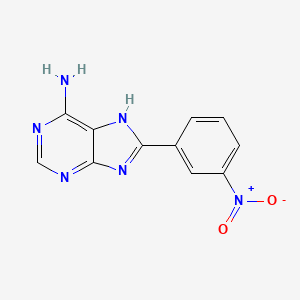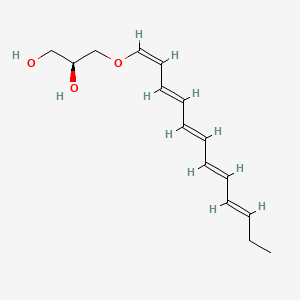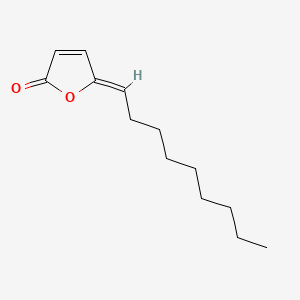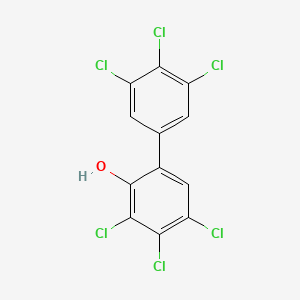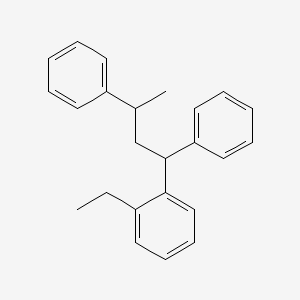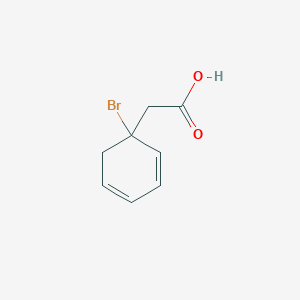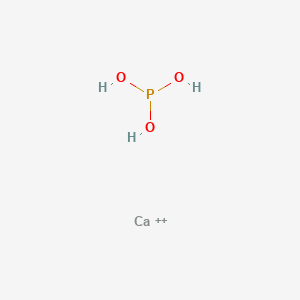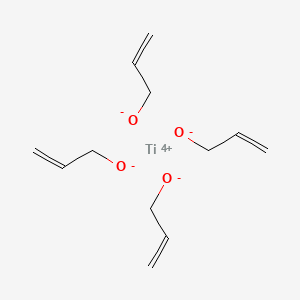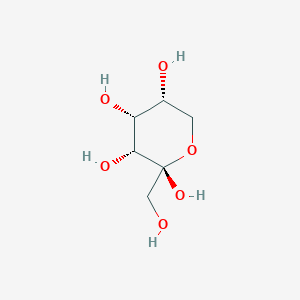
beta-d-Psicopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Psicopyranose: is a rare sugar, also known as D-psicose, which is an epimer of D-fructose. It is a monosaccharide with the molecular formula C6H12O6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Beta-D-Psicopyranose can be synthesized from D-fructose through an epimerization reaction. This process involves the use of enzymes such as D-tagatose 3-epimerase, which catalyzes the conversion of D-fructose to D-psicose under mild conditions . The reaction typically occurs at a pH of around 7.0 and a temperature of 50°C.
Industrial Production Methods: : Industrial production of this compound involves the enzymatic conversion of D-fructose using immobilized D-tagatose 3-epimerase. This method allows for continuous production and high yields of the desired product. The process is optimized for large-scale production by controlling factors such as enzyme concentration, reaction time, and temperature .
Análisis De Reacciones Químicas
Types of Reactions: : Beta-D-Psicopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate to produce corresponding acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of sugar alcohols.
Major Products
Oxidation: Produces D-psicose acids.
Reduction: Produces D-psicose alcohols.
Substitution: Produces esters of D-psicose.
Aplicaciones Científicas De Investigación
Beta-D-Psicopyranose has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a low-calorie sweetener with minimal impact on blood glucose levels.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of functional foods and nutraceuticals.
Mecanismo De Acción
The mechanism by which Beta-D-Psicopyranose exerts its effects involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in carbohydrate metabolism, leading to reduced blood glucose levels. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
D-Fructose: An epimer of Beta-D-Psicopyranose, differing in the configuration at the third carbon atom.
D-Tagatose: Another rare sugar with similar properties and applications.
D-Sorbose: A ketohexose similar to this compound in structure and function.
Uniqueness: : this compound is unique due to its specific configuration and its potential as a low-calorie sweetener with health benefits. Its ability to be produced enzymatically from D-fructose also makes it an attractive compound for industrial applications .
Propiedades
Número CAS |
40461-85-6 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Clave InChI |
LKDRXBCSQODPBY-KVTDHHQDSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H]([C@](O1)(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


